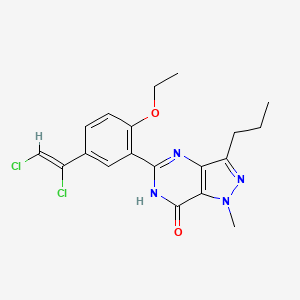

双氯地那非

描述

Dichlorodenafil is a synthetic compound known for its structural similarity to sildenafil, a well-known medication used to treat erectile dysfunction. Dichlorodenafil is an unapproved analogue of sildenafil and has been identified in non-prescription supplements. Its molecular formula is C19H20Cl2N4O2, and it functions as an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5) .

科学研究应用

Dichlorodenafil has been primarily studied for its potential use in treating erectile dysfunction due to its PDE-5 inhibitory activity. its unapproved status limits its applications. Research has focused on:

Chemistry: Studying its synthesis and structural confirmation.

Biology: Investigating its biological activity and potential side effects.

Medicine: Exploring its efficacy and safety as an erectile dysfunction treatment.

Industry: Regulatory agencies use it as a standard sample to detect illegal additives in dietary supplements.

作用机制

Target of Action

Dichlorodenafil is primarily an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5) . PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Dichlorodenafil increases the levels of cGMP, leading to prolonged smooth muscle relaxation and vasodilation .

Mode of Action

Dichlorodenafil, like other PDE-5 inhibitors, works by binding to the PDE-5 enzyme and preventing it from breaking down cGMP . This results in increased cGMP levels, which in turn leads to prolonged smooth muscle relaxation and enhanced blood flow. This mechanism is particularly effective in the corpus cavernosum of the penis, improving erectile function .

Biochemical Pathways

The primary biochemical pathway affected by Dichlorodenafil is the nitric oxide (NO)-cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which then stimulates the production of cGMP. Under normal circumstances, PDE-5 breaks down cGMP. When dichlorodenafil inhibits pde-5, cgmp levels remain high, leading to prolonged smooth muscle relaxation and increased blood flow .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .

Result of Action

The primary result of Dichlorodenafil’s action is the enhancement of erectile function . By inhibiting PDE-5 and thereby increasing cGMP levels, Dichlorodenafil promotes vasodilation and increases blood flow to the penis. This leads to improved erectile function and can help treat erectile dysfunction .

Action Environment

The efficacy and stability of Dichlorodenafil can be influenced by various environmental factors. For instance, food intake can affect the absorption of PDE-5 inhibitors, potentially impacting their efficacy . Additionally, liver or kidney impairment could affect the metabolism and excretion of the drug, potentially leading to increased side effects . .

准备方法

The synthesis of dichlorodenafil involves a sequence of reactions starting from readily available chloroacetyl compounds. The key steps include:

POCl3-mediated chlorination: This step involves the chlorination of the chloroacetyl compound using phosphorus oxychloride (POCl3) under reflux conditions for 4 hours, yielding an 88% conversion.

Selective hydrolysis: The chloro-heterocycle function is selectively hydrolyzed using concentrated hydrochloric acid (HCl) and tert-butanol (t-BuOH) at room temperature for 12 hours, achieving an 84% yield.

化学反应分析

Dichlorodenafil undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, particularly involving its dichlorovinyl moiety.

相似化合物的比较

Dichlorodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. The key differences include:

Sildenafil: Contains a sulfonyl-N-methylpiperazine group instead of the dichlorovinyl moiety found in dichlorodenafil.

Vardenafil: Has a similar core structure but different substituents, leading to variations in potency and duration of action.

Tadalafil: Features a unique chemical structure with a longer half-life compared to sildenafil and vardenafil.

Dichlorodenafil’s uniqueness lies in its dichlorovinyl moiety, which distinguishes it from other PDE-5 inhibitors and contributes to its specific biological activity .

属性

IUPAC Name |

5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSRGGXUFBMAP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-84-4 | |

| Record name | Dichlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the concerns surrounding the presence of Dichlorodenafil in dietary supplements?

A: The presence of Dichlorodenafil in dietary supplements raises significant concerns because it is an unapproved sildenafil analogue. This means it has not undergone rigorous testing for safety and efficacy like approved medications. The research paper highlights that Dichlorodenafil is being added to these supplements without providing users with appropriate toxicological or pharmacological information. [] This lack of transparency poses potential health risks to consumers who are unaware of the compound's presence or its potential side effects.

Q2: Why is the synthesis of Dichlorodenafil important for regulatory agencies?

A: The development of an efficient synthesis for Dichlorodenafil provides regulatory agencies with a critical tool: access to authentic standard samples. [] Having these samples allows agencies to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)

![Butanoic acid, 3-oxo-2-[(1-oxopropyl)amino]-, methyl ester](/img/new.no-structure.jpg)

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)